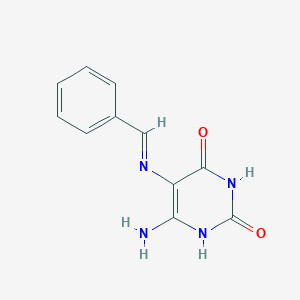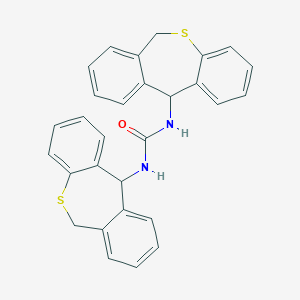
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea, also known as DBT-10, is a type of organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been extensively studied to understand its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments.
Mechanism Of Action
The mechanism of action of 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea is not fully understood. However, studies suggest that 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea exerts its anti-tumor activity by inhibiting the activity of certain enzymes involved in cell proliferation and inducing apoptosis in cancer cells. In OLEDs and organic photovoltaic devices, 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea acts as a hole-transporting and electron-transporting material, respectively, facilitating the flow of charge carriers and improving device performance.
Biochemical And Physiological Effects
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea has been found to exhibit low toxicity and good biocompatibility in vitro. In animal studies, 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea has been found to exhibit anti-tumor activity without causing significant toxicity to normal tissues. However, further studies are required to understand the long-term effects of 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea on human health.
Advantages And Limitations For Lab Experiments
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea exhibits several advantages for laboratory experiments, such as its ease of synthesis, good solubility in common organic solvents, and low toxicity. However, 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea also exhibits some limitations, such as its sensitivity to air and moisture, which can affect its stability and performance in certain applications.
Future Directions
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea has shown promising potential for various applications in medicinal chemistry, material science, and organic electronics. Future research could focus on optimizing the synthesis method of 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea to improve its yield and purity, investigating its mechanism of action in more detail, and exploring its potential applications in other fields such as catalysis and sensors. Additionally, further studies are required to understand the long-term effects of 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea on human health and to develop safe and effective drug delivery systems for its potential use in cancer therapy.
Synthesis Methods
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea is synthesized using a specific method that involves the reaction of 6,11-dihydrodibenzo(b,e)thiepin-11-ol with urea in the presence of a catalyst such as sulfuric acid. The reaction yields 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea as a white crystalline solid with a melting point of around 240-242°C.
Scientific Research Applications
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea has been found to exhibit promising anti-tumor activity against various cancer cell lines. In material science, 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea has been investigated for its potential application as a hole-transporting material in organic light-emitting diodes (OLEDs). In organic electronics, 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea has been studied for its potential application as an electron-transporting material in organic photovoltaic devices.
properties
CAS RN |
74797-32-3 |
|---|---|
Product Name |
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea |
Molecular Formula |
C29H24N2OS2 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
1,3-bis(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)urea |
InChI |
InChI=1S/C29H24N2OS2/c32-29(30-27-21-11-3-1-9-19(21)17-33-25-15-7-5-13-23(25)27)31-28-22-12-4-2-10-20(22)18-34-26-16-8-6-14-24(26)28/h1-16,27-28H,17-18H2,(H2,30,31,32) |
InChI Key |
JCNLVFDVRCTBMB-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NC(=O)NC4C5=CC=CC=C5CSC6=CC=CC=C46 |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NC(=O)NC4C5=CC=CC=C5CSC6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



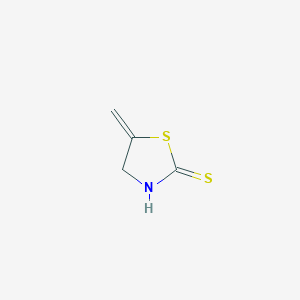
![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)
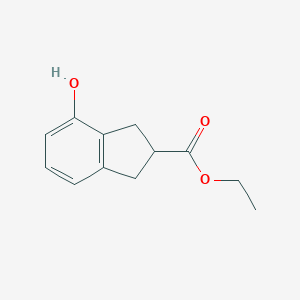
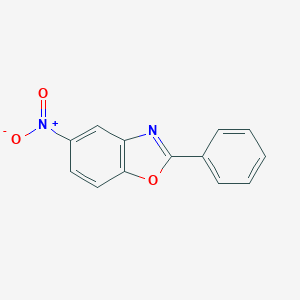
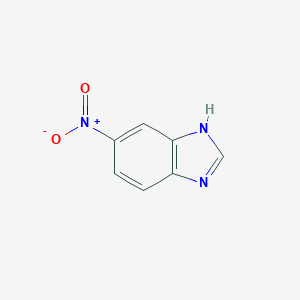
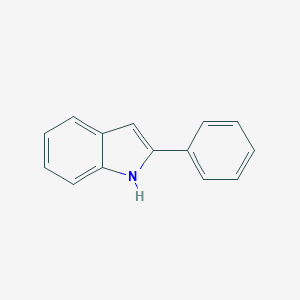
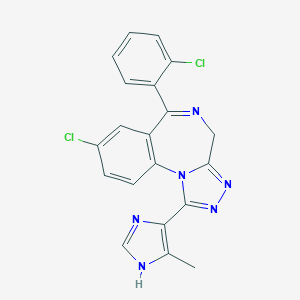
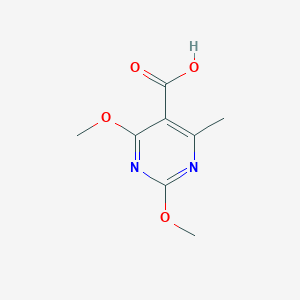
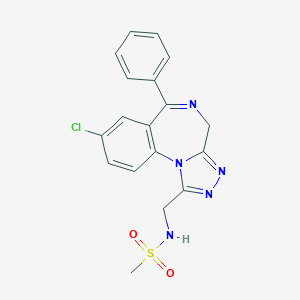
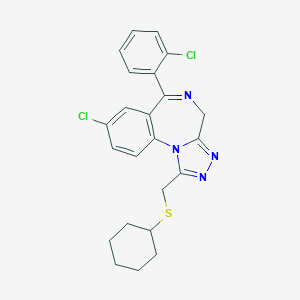
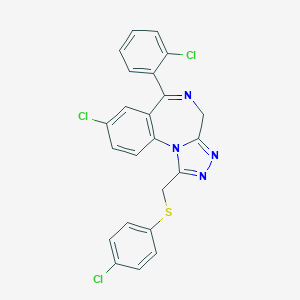
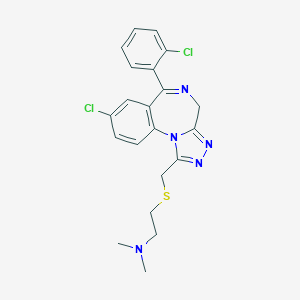
![6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B188610.png)
